2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-13(20-11)14-5-3-9-21-14/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOLWCXBGAWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene and furan rings can undergo oxidation and reduction reactions, altering their electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the thiophene and furan rings .
Scientific Research Applications
2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors, light-emitting diodes, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Sulfonamides
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling to construct the thiophene-furan core, followed by sulfonamide bond formation. For example, benzenesulfonyl chloride derivatives can react with amine-functionalized intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Gold(I)-catalyzed cyclization of furan-ynes with sulfonamide precursors has also been reported for similar heterocyclic systems, achieving yields up to 71% .
- Key Considerations : Protect reactive groups (e.g., amines) during coupling steps to avoid side reactions.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of the thiophene-furan and sulfonamide moieties. For example, NMR signals near δ 7.5–8.0 ppm indicate aromatic protons in the benzenesulfonamide group .
- X-ray Crystallography : Use programs like SHELXL for structure refinement. Crystallographic data (e.g., bond angles, torsion angles) validate the spatial arrangement of bromine and sulfonamide groups .
Q. What strategies are used to screen for biological activity in sulfonamide derivatives?
- Methodology :
- In vitro assays : Test inhibition of enzymes like carbonic anhydrase or kinases, leveraging the sulfonamide group’s affinity for metal ions.
- Structure-Activity Relationship (SAR) : Compare activity of derivatives with substituent variations (e.g., bromine vs. chlorine) on the benzene ring .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the thiophene-furan core be addressed?
- Methodology :
- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Au) to direct coupling reactions. For example, gold(I) catalysts promote selective cyclization of alkynes with furan-thiophene precursors .
- Computational Prediction : Apply DFT calculations (e.g., B3LYP functional) to model transition states and identify favorable reaction pathways .
Q. What computational methods predict the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Exact exchange terms (e.g., hybrid functionals like B3LYP) improve accuracy for bromine-containing systems .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites influenced by the electron-withdrawing sulfonamide and bromine groups .
Q. How are contradictions between experimental and computational data resolved?
- Methodology :
- Validation : Cross-check computational results (e.g., bond lengths) with crystallographic data. Discrepancies >0.05 Å may indicate incomplete basis sets or solvent effects .
- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Q. What advanced techniques analyze structure-activity relationships (SAR) for sulfonamide derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
